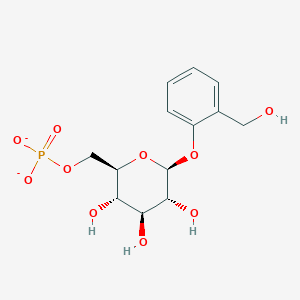![molecular formula C33H41N3O5 B1261740 (2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1261740.png)
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is a stilbenoid.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Compounds :
- The Michael reaction of chiral secondary enaminoesters with nitroethylenes leads to adducts, which are used to synthesize pyrrolines or pyrrolidines. This includes the synthesis of compounds like ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate, demonstrating the utility of such reactions in creating complex molecular structures (Revial et al., 2000).
Anticancer Drug Development :
- Research on nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) indicates that replacing the nitroxyl moiety with hydroxylamine, amine derivatives, or an adamantane moiety results in compounds with lesser activity. This provides insight into the structural requirements for effective anticancer drugs (Sosnovsky et al., 1986).
Cancer Cell Apoptosis Induction :
- A study on (E)-4-[3'-(1-Adamantyl)-4'-hydroxyphenyl]-3-chlorocinnamic acid (3-Cl-AHPC) and its analogues reveals their ability to induce cell cycle arrest and apoptosis in cancer cells. Modifications to enhance pharmacologic properties without impacting apoptosis-inducing activity are crucial for the development of effective cancer treatments (Xia et al., 2011).
Material Science - Polyamides Development :
- Research into the synthesis of new polyamides using adamantyl and diamantyl moieties in the main chain demonstrates the importance of these structures in creating materials with specific mechanical and thermal properties. Such polyamides exhibit high glass transition temperatures and good solubility in various solvents, which is important for industrial applications (Chern et al., 1998).
Pharmacological Effects on Receptors :
- A series of 1-adamantanecarboxamides were synthesized and examined for their potency as selective 5-HT2 receptor antagonists, demonstrating the potential for these compounds in developing new therapeutic agents (Fujio et al., 2000).
Synthesis and Antimicrobial Activity :
- The synthesis of various novel compounds, such as 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides, and their evaluation for antibacterial and antifungal activities highlights the potential of adamantane-derived compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Propiedades
Nombre del producto |
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C33H41N3O5 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(2R,3R)-1-(1-adamantylmethyl)-2-[4-(hydroxymethyl)phenyl]-N-(2-methylpropyl)-3-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C33H41N3O5/c1-21(2)18-34-31(39)33(27-7-9-28(10-8-27)36(40)41)17-29(38)35(30(33)26-5-3-22(19-37)4-6-26)20-32-14-23-11-24(15-32)13-25(12-23)16-32/h3-10,21,23-25,30,37H,11-20H2,1-2H3,(H,34,39)/t23?,24?,25?,30-,32?,33-/m1/s1 |
Clave InChI |
ZSYSQPVEJDVQBZ-YBEMHDNGSA-N |
SMILES isomérico |
CC(C)CNC(=O)[C@]1(CC(=O)N([C@@H]1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
SMILES canónico |
CC(C)CNC(=O)C1(CC(=O)N(C1C2=CC=C(C=C2)CO)CC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



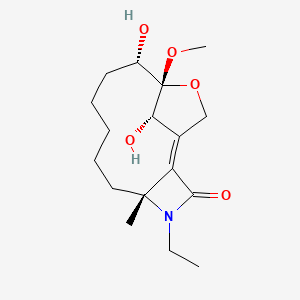
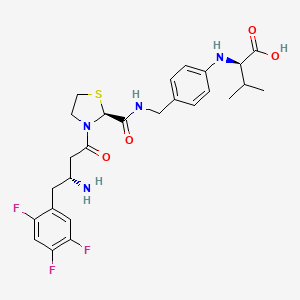
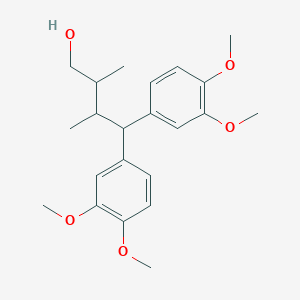
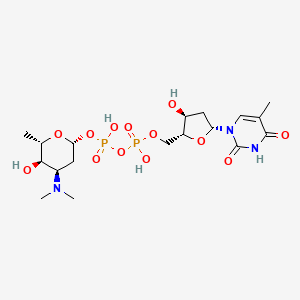
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
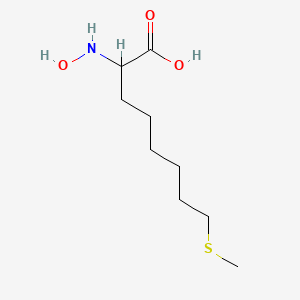
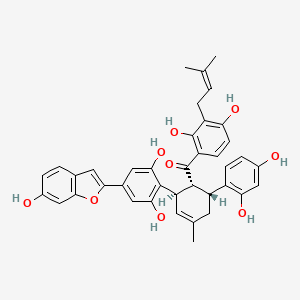
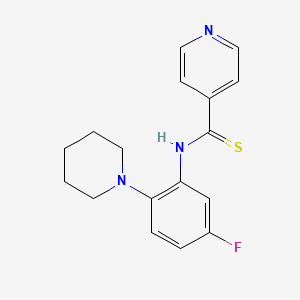
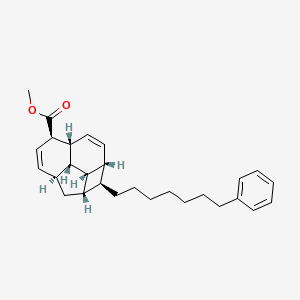
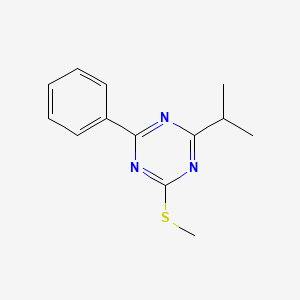
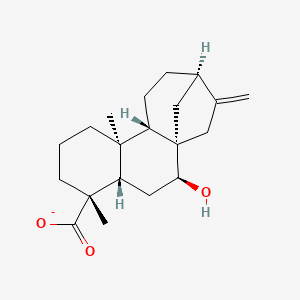
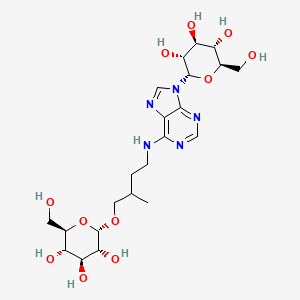
![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)
